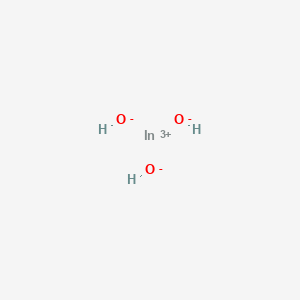

Indium hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

indium(3+);trihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUXCTSQIGAGSV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[In+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3InO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074825 | |

| Record name | Indium hydroxide (In(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.840 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellow powder; [MSDSonline] | |

| Record name | Indium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20661-21-6, 55326-87-9 | |

| Record name | Indium trihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20661-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020661216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055326879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium hydroxide (In(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09J170CMXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Atomic Architecture of Indium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of indium hydroxide (B78521), In(OH)₃. The following sections detail the crystallographic data, experimental methodologies for its determination, and a visual representation of the analytical workflow. This information is crucial for understanding the material's properties and for its application in various scientific and pharmaceutical contexts.

Crystal Structure Data

Indium hydroxide crystallizes in a cubic system, a structural characteristic that dictates many of its physical and chemical properties. The primary method for elucidating this structure has been through X-ray and neutron diffraction studies. The data presented below is compiled from comprehensive crystallographic analyses.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Cubic | [1] |

| Space Group | Im-3 (No. 204) | [1] |

| Lattice Parameter (a) | 7.9743 Å | [2] |

| Unit Cell Volume | 507.08 ų | [2] |

| Formula Units (Z) | 8 | [3] |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters

| Atom | Wyckoff Position | x | y | z | B_iso (Ų) |

| In | 8c | 0.25 | 0.25 | 0.25 | Data not available |

| O | 24g | 0 | 0.385 | 0.145 | Data not available |

| H | 24g | 0 | Data not available | Data not available | Data not available |

Note: Detailed isotropic displacement parameters and the precise coordinates for hydrogen require access to the full primary research articles and are not consistently available across publicly accessible data.

Table 3: Selected Interatomic Distances and Bond Angles

| Bond/Angle | Distance (Å) / Angle (°) |

| In-O bond length | Data not available |

| O-In-O bond angle | Data not available |

| O-H bond length | Data not available |

| In-O-H bond angle | Data not available |

Note: Precise bond lengths and angles are critical for a complete structural understanding and are typically reported in detailed crystallographic studies. Efforts to obtain this specific data are ongoing.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from synthesis of high-quality crystals to their analysis using diffraction techniques.

Synthesis of this compound Crystals

High-purity single crystals of this compound suitable for diffraction studies are typically synthesized via hydrothermal or precipitation methods.

Hydrothermal Synthesis:

-

Precursors: Indium(III) nitrate (B79036) (In(NO₃)₃) or indium(III) chloride (InCl₃) are common starting materials.

-

Solvent: Deionized water is used as the solvent.

-

Precipitating Agent: An aqueous solution of sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) is added to the indium salt solution to precipitate this compound.

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless steel autoclave.

-

Temperature and Time: The autoclave is heated to a specific temperature, typically in the range of 100-200°C, for a duration of several hours to days. This process allows for the dissolution and recrystallization of the amorphous precipitate into well-defined single crystals.

-

Cooling and Recovery: The autoclave is cooled to room temperature, and the resulting crystals are collected by filtration, washed with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, and finally dried.

Precipitation Method:

-

Reaction: A solution of an indium salt (e.g., InCl₃) is heated.

-

Precipitation: A precipitating agent, such as ammonium hydroxide, is added to the heated solution to induce the formation of this compound precipitate.

-

Aging: The precipitate is aged in the mother liquor at an elevated temperature to promote crystal growth and improve crystallinity.

-

Washing and Drying: The precipitate is then filtered, washed thoroughly with deionized water, and dried at a controlled temperature.

Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD):

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible crystallographic planes.

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, determining the positions of the indium and oxygen atoms. The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Neutron Diffraction:

-

Rationale: Neutron diffraction is particularly valuable for accurately locating the positions of light atoms, such as hydrogen, in the crystal lattice, which is difficult to achieve with X-ray diffraction.

-

Data Collection: A larger single crystal of this compound is required for neutron diffraction. The crystal is irradiated with a beam of neutrons, and the scattered neutrons are detected to generate a diffraction pattern.

-

Data Analysis: The neutron diffraction data is analyzed in a similar manner to the X-ray diffraction data, often in conjunction with it, to provide a complete and accurate crystal structure, including the precise positions of the hydrogen atoms in the hydroxide groups.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental and analytical processes involved in the crystal structure analysis of this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

This guide provides a foundational understanding of the crystal structure of this compound and the experimental techniques employed for its analysis. Further detailed information, particularly regarding the precise atomic coordinates and interatomic distances, can be found in the primary research literature.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Indium Hydroxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Indium hydroxide (B78521) [In(OH)₃] nanoparticles are of significant interest in various scientific and technological fields, including optoelectronics, catalysis, and biomedicine, owing to their unique properties. This guide provides an in-depth overview of the primary synthesis methodologies and characterization techniques for In(OH)₃ nanoparticles, tailored for researchers and professionals in drug development.

Synthesis of Indium Hydroxide Nanoparticles

The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The most common techniques include co-precipitation, hydrothermal/solvothermal synthesis, sol-gel, and microwave-assisted synthesis.

Co-precipitation Method

The co-precipitation method is a straightforward and cost-effective technique for synthesizing In(OH)₃ nanoparticles.[1] It involves the precipitation of indium salts from a solution by adjusting the pH.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve an indium salt, such as indium nitrate (B79036) (In(NO₃)₃·5H₂O) or indium chloride (InCl₃), in deionized water or a suitable solvent.

-

Precipitation: Add a precipitating agent, typically a base like ammonia (B1221849) solution (NH₃·H₂O) or sodium hydroxide (NaOH), dropwise to the precursor solution while stirring vigorously. The pH of the solution is a critical parameter influencing the particle size and morphology.[1]

-

Aging: The resulting precipitate is aged for a specific duration to allow for crystal growth and stabilization.

-

Washing and Collection: The precipitate is then collected by centrifugation or filtration, followed by repeated washing with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: The final product is dried in an oven at a controlled temperature.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods involve chemical reactions in a sealed vessel (autoclave) at elevated temperatures and pressures.[2][3] These techniques are known for producing highly crystalline nanoparticles with well-defined morphologies.[2][3] When water is used as the solvent, the method is termed hydrothermal; when an organic solvent is used, it is called solvothermal.[4]

Experimental Protocol:

-

Precursor Mixture: Prepare a solution containing an indium precursor (e.g., indium acetate) and a mineralizer or precipitating agent (e.g., sodium hydroxide) in a suitable solvent (e.g., water, ethanol, or a mixture).[2]

-

Autoclave Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave.[3]

-

Heating: Heat the autoclave to a specific temperature (e.g., 150-240 °C) for a defined period (e.g., 18-48 hours).[2][5]

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting product is filtered, washed with deionized water and ethanol, and then dried.[2]

Sol-Gel Method

The sol-gel process involves the conversion of a molecular precursor solution (sol) into a gel-like network containing the desired nanoparticles.[2][3] This method allows for excellent control over the nanoparticle composition and homogeneity.

Experimental Protocol:

-

Sol Formation: Dissolve an indium precursor, such as indium acetate, in a solvent like ethanol or water. A stabilizing agent like polyvinyl alcohol (PVA) or polyvinylpyrrolidone (B124986) (PVP) may be added.[2][3]

-

Gelation: Add a catalyst (e.g., NaOH or NH₃) to the sol to initiate hydrolysis and condensation reactions, leading to the formation of a viscous gel.[2]

-

Aging and Drying: The gel is aged and then dried to remove the solvent.

-

Calcination (Optional for In₂O₃): For the synthesis of indium oxide (In₂O₃) nanoparticles, the dried gel is often calcined at a high temperature (e.g., 500 °C) to decompose the hydroxide and organic components.[2]

Microwave-Assisted Hydrothermal Synthesis

This method combines the advantages of microwave heating with the hydrothermal/solvothermal technique. Microwave irradiation allows for rapid and uniform heating of the reaction mixture, significantly reducing the synthesis time.[6][7][8]

Experimental Protocol:

-

Precursor Solution: Prepare a precursor solution similar to the conventional hydrothermal method.

-

Microwave Reactor: Place the sealed reaction vessel in a microwave reactor.

-

Irradiation: The solution is subjected to microwave irradiation at a controlled temperature (e.g., 140 °C) for a much shorter duration (e.g., a few minutes to 30 minutes) compared to conventional heating.[6]

-

Product Recovery: The product is collected and purified using the same procedure as in the hydrothermal method.

Characterization of this compound Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is crucial to understand their physical and chemical properties. The following techniques are commonly employed:

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the nanoparticles. The diffraction pattern of In(OH)₃ typically shows peaks corresponding to its cubic or other crystal structures.[9][10][11] The average crystallite size can be estimated using the Scherrer equation.[6][11]

Experimental Protocol:

-

Sample Preparation: A small amount of the dried nanoparticle powder is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays at various angles (2θ), and the diffraction pattern is recorded.

-

Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns (e.g., JCPDS cards) to identify the crystal phase.[10]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and size distribution of the nanoparticles. SEM provides information about the surface topography of the nanoparticle agglomerates, while TEM offers higher resolution images of individual nanoparticles.[2][12][13]

Experimental Protocol (TEM):

-

Sample Preparation: A dilute suspension of the nanoparticles in a solvent like ethanol is prepared and sonicated to ensure good dispersion.

-

Grid Preparation: A drop of the suspension is placed onto a carbon-coated copper grid and allowed to dry.

-

Imaging: The grid is placed in the TEM, and images are captured at various magnifications. Selected area electron diffraction (SAED) can be used to determine the crystallinity of individual nanoparticles.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the sample. For In(OH)₃, the FTIR spectrum typically shows characteristic absorption bands corresponding to the stretching and bending vibrations of O-H groups and In-O bonds.[1][14][15][16]

Experimental Protocol:

-

Sample Preparation: The nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Spectral Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are used to study the thermal stability and decomposition of the nanoparticles. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference. For In(OH)₃, TGA typically shows a weight loss corresponding to the dehydration and conversion to In₂O₃ at elevated temperatures.[2][17]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the nanoparticle powder is placed in a crucible.

-

Analysis: The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate, and the weight loss and thermal events are recorded.[2]

Quantitative Data Summary

The following tables summarize key experimental parameters and resulting nanoparticle characteristics from various synthesis methods reported in the literature.

Table 1: Synthesis Parameters for this compound Nanoparticles

| Synthesis Method | Precursors | Solvent/Medium | Temperature (°C) | Time | Reference |

| Co-precipitation | In(NO₃)₃, NH₃·H₂O | Aqueous | Room Temp | - | [18] |

| Hydrothermal | InCl₃ | Aqueous | 160 | - | [6] |

| Solvothermal | Indium Acetate, NaOH | H₂O, EtOH | 150 | 24-48 h | [2] |

| Microwave-Assisted | InCl₃ | Aqueous | 140 | 1-64 min | [6] |

Table 2: Characterization Data of this compound Nanoparticles

| Synthesis Method | Technique | Result | Reference |

| Co-precipitation | TEM | Particle size: 11.76–20.76 nm | [6] |

| Hydrothermal | XRD | Cubic structure, lattice constant a=7.97 Å | [6] |

| Hydrothermal | TEM | Nanocubes with ~70 nm in length | [6] |

| Solvothermal | SEM | Sphere-like nanostructures | [2] |

| Solvothermal | TGA | Decomposition to In₂O₃ at ~240 °C | [2] |

| Sonochemical | XRD | Average particle size: 36 nm | [11] |

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between synthesis parameters and nanoparticle properties.

Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.

Caption: Influence of key synthesis parameters on the properties of this compound nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Solvothermal Synthesis of Nanoparticles [sigmaaldrich.com]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00584A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Real-time direct transmission electron microscopy imaging of phase and morphology transformation from solid indium oxide hydroxide to hollow corundum- ... - Nanoscale (RSC Publishing) DOI:10.1039/C9NR02115A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to the Band Gap of Indium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium hydroxide (B78521) (In(OH)₃), a key precursor in the synthesis of indium-based functional materials, possesses a wide band gap that dictates its optical and electronic properties. A thorough understanding of this fundamental characteristic is crucial for its application in diverse fields, including photocatalysis, gas sensing, and optoelectronics. This technical guide provides a comprehensive overview of the experimental and theoretical approaches to determine the band gap of indium hydroxide. It summarizes the available quantitative data, details common experimental protocols for its synthesis and characterization, and visualizes the underlying scientific workflows. While experimental determination is more prevalent, this guide also touches upon the principles of theoretical calculations, noting the current research landscape.

Introduction

The band gap is a critical intrinsic property of a semiconductor, representing the minimum energy required to excite an electron from the valence band to the conduction band. In the context of this compound, this property is of paramount importance as it governs the absorption of photons and the generation of electron-hole pairs, which are fundamental processes in photocatalysis and optoelectronic applications. This guide aims to provide researchers and professionals with a detailed understanding of the methodologies used to calculate and determine the band gap of In(OH)₃.

Quantitative Data on the Band Gap of this compound

The experimental determination of the band gap of this compound has been the focus of several studies, with reported values varying depending on the synthesis method, morphology, and particle size of the material. A summary of reported experimental band gap values is presented in Table 1. It is important to note that theoretical calculations specifically for the band gap of this compound are scarce in the current literature, with most computational studies focusing on its dehydrated form, indium oxide (In₂O₃).

| Synthesis Method | Morphology | Particle Size | Band Gap (eV) | Reference |

| Hydrothermal | Nanocubes | ~70 nm | 5.15 | [1] |

| Solvothermal | Nanospheres, Nanoflowers, Microcubes, Nanorods | N/A | 5.1 | [2] |

| Hydrothermal | Nanocubes | 30-60 nm | ~3.5 | [3] |

Table 1: Experimentally Determined Band Gap Values for this compound.

Experimental Protocols for Band Gap Determination

The experimental determination of the band gap of this compound typically involves a two-step process: the synthesis of the material followed by its optical characterization using UV-Visible (UV-Vis) spectroscopy.

Synthesis of this compound Nanostructures

Several wet-chemical methods are employed for the synthesis of this compound nanostructures with controlled morphology and size. The choice of synthesis route can influence the resulting band gap.

This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave.

-

Precursors: Indium nitrate (B79036) (In(NO₃)₃·xH₂O) or indium chloride (InCl₃) are commonly used as the indium source. A base, such as sodium hydroxide (NaOH) or ammonia (B1221849) (NH₃), is used as a precipitating agent.

-

Procedure:

-

An aqueous solution of the indium salt is prepared.

-

The pH of the solution is adjusted by the dropwise addition of the basic solution under vigorous stirring to form a white precipitate of this compound.

-

The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (typically 120-200 °C) for a defined duration (several hours to a day).

-

After the reaction, the autoclave is cooled to room temperature.

-

The white precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven.[1][4]

-

Similar to the hydrothermal method, solvothermal synthesis utilizes a non-aqueous solvent.

-

Precursors: Indium acetate (B1210297) (In(CH₃COO)₃) is a common indium source.

-

Solvent: Ethanol is frequently used as the solvent.

-

Procedure:

This is a simple and rapid method carried out at or near room temperature.

-

Precursors: An indium salt (e.g., InCl₃) and a base (e.g., NH₄OH).

-

Procedure:

-

An aqueous solution of the indium salt is prepared.

-

The basic solution is added dropwise to the indium salt solution under constant stirring, leading to the immediate formation of a white precipitate of In(OH)₃.

-

The precipitate is then aged for a certain period, followed by washing and drying.[2]

-

Optical Characterization and Band Gap Calculation

The optical band gap of the synthesized this compound is determined from its UV-Vis absorption spectrum.

-

Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance or reflectance of the sample over a range of wavelengths.

-

Sample Preparation: The dried In(OH)₃ powder is typically dispersed in a suitable solvent (e.g., ethanol) through ultrasonication to form a stable suspension for absorbance measurements. For diffuse reflectance spectroscopy (DRS), the powder is used directly.

-

Data Analysis (Tauc Plot Method): The optical band gap (Eg) is calculated using the Tauc relation:

(αhν)n = A(hν - Eg)

where:

-

α is the absorption coefficient.

-

hν is the photon energy.

-

A is a constant.

-

n is an exponent that depends on the nature of the electronic transition (n = 2 for a direct band gap semiconductor and n = 1/2 for an indirect band gap semiconductor).

For In(OH)₃, which is generally considered a direct band gap semiconductor, n is taken as 2. A plot of (αhν)² versus hν (a Tauc plot) is generated. The linear portion of the plot is extrapolated to the energy axis (where (αhν)² = 0) to obtain the value of the optical band gap.[7]

-

Theoretical Calculation of the Band Gap

Theoretical calculations, primarily based on Density Functional Theory (DFT), are powerful tools for understanding the electronic band structure and predicting the band gap of materials. However, as of the current literature, there is a notable scarcity of DFT studies specifically focused on this compound. The majority of computational research has been directed towards indium oxide.

Principles of DFT for Band Gap Calculation

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of band gap calculations, the Kohn-Sham equations are solved to obtain the electronic band structure, which shows the energy levels that electrons can occupy in a crystal as a function of their momentum. The band gap is then determined as the energy difference between the top of the valence band (Valence Band Maximum, VBM) and the bottom of the conduction band (Conduction Band Minimum, CBM).

It is a well-known limitation that standard DFT functionals, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), tend to underestimate the band gap of semiconductors. More advanced methods, such as hybrid functionals (e.g., HSE06) or the GW approximation, are often required to obtain more accurate band gap values that are in better agreement with experimental results.

Due to the lack of specific DFT studies on In(OH)₃, a detailed computational protocol is not provided here. However, the general workflow would involve:

-

Defining the crystal structure of In(OH)₃.

-

Performing a geometry optimization to find the lowest energy atomic configuration.

-

Calculating the electronic band structure using an appropriate DFT functional.

-

Determining the band gap from the calculated band structure.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate the key workflows and relationships.

Conclusion

The determination of the band gap of this compound is a critical step in harnessing its potential for various technological applications. While experimental methods, particularly UV-Vis spectroscopy coupled with Tauc plot analysis, are well-established for this purpose, the reported values show some variation, likely attributable to differences in material synthesis and morphology. This guide has provided detailed protocols for common synthesis methods to aid in the reproducible preparation of In(OH)₃.

A significant opportunity for future research lies in the theoretical investigation of this compound's electronic properties. The application of advanced computational techniques, such as DFT with hybrid functionals, would not only provide a deeper understanding of its electronic band structure but also enable a more direct comparison with experimental findings. Such studies would be invaluable for the rational design of this compound-based materials with tailored optical and electronic properties for next-generation devices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrothermal synthesis of In2O3 nanocubes and their gas sensor properties | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Indium Hydroxide to Indium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of indium (III) hydroxide (B78521) (In(OH)₃) to indium (III) oxide (In₂O₃), a critical process for synthesizing high-purity indium oxide nanoparticles and films. Indium oxide is a transparent n-type semiconductor with a wide band gap (3.55-3.75 eV), making it invaluable in optoelectronics, gas sensors, transparent conductors, and solar cells.[1] Understanding and controlling the synthesis of In₂O₃ from its hydroxide precursor is essential for tailoring its properties for various advanced applications.

Synthesis of Indium Hydroxide Precursor

The properties of the final indium oxide product are highly dependent on the characteristics of the this compound precursor. Several methods are employed to synthesize In(OH)₃ with controlled morphology and particle size.

Experimental Protocol 1: Hydrothermal Synthesis of In(OH)₃ Microcubes [1]

This method yields uniform, single-crystalline this compound microcubes.

-

Reagents:

-

Hydrated indium nitrate (B79036) (In(NO₃)₃·xH₂O)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Distilled water

-

-

Procedure:

-

In a typical synthesis, 1 mmol of hydrated indium nitrate is dissolved in 60 mL of distilled water to form a clear solution.

-

2 mmol of sodium borohydride is then added to the solution under stirring.

-

The resulting mixture is transferred into a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and maintained at a temperature of 140°C for 12 hours.

-

After the reaction, the autoclave is allowed to cool to room temperature naturally.

-

The resulting white solid product is collected by filtration.

-

The product is washed thoroughly with distilled water and absolute ethanol (B145695) to remove any remaining ions and impurities.

-

Finally, the purified this compound is dried in a vacuum oven at 70°C for 6 hours.

-

Experimental Protocol 2: Sol-Gel Synthesis of In(OH)₃ Nanostructures [2]

This protocol describes a versatile sol-gel technique for producing this compound nanostructures.

-

Reagents:

-

Indium acetate (B1210297) (In(CH₃COO)₃)

-

Sodium hydroxide (NaOH) or Ammonia (NH₃)

-

Ethanol (EtOH) or Water (H₂O) as solvent

-

Stabilizer: Polyvinyl alcohol (PVA), Polyvinyl pyrrolidone (PVP), or Polydimethylsiloxane (PDMS)

-

-

Procedure:

-

Dissolve 2 mmol (0.58g) of indium acetate and 6 mmol of NaOH or NH₃ in 30 mL of the chosen solvent (EtOH or H₂O).

-

Add 1 g of the selected stabilizer (PVA, PVP, or PDMS) to the solution.

-

Stir and heat the solution until it becomes a homogeneous sol.

-

Continue heating until the sol converts into a viscous gel.

-

The obtained In(OH)₃ gel can then be used directly for thermal decomposition.

-

The Thermal Decomposition Process

The conversion of this compound to indium oxide occurs through a dehydroxylation reaction upon heating. The overall chemical equation for this process is:

2In(OH)₃(s) → In₂O₃(s) + 3H₂O(g) [3]

The process is typically studied using thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Mechanism and Kinetics

The thermal decomposition of cubic In(OH)₃ proceeds directly to cubic In₂O₃ without the formation of stable intermediate crystalline or amorphous phases.[4][5][6] However, under high pressure (10 MPa) and temperatures between 250-400°C, In(OH)₃ can convert to an indium oxide hydroxide (InO(OH)) intermediate.[7]

The kinetics of this decomposition are characterized by a distinct induction period, followed by crack formation on the product layer.[4][5] The reaction is described as a process of surface nucleation followed by the inward advancement of the reaction interface. The apparent activation energies for these two stages have been estimated as:

Experimental Protocol 3: Thermal Decomposition and Analysis

This protocol outlines the procedure for the thermal conversion of the synthesized In(OH)₃ precursor and its analysis.

-

Equipment:

-

Tube furnace or Muffle furnace

-

Thermogravimetric Analyzer (TGA) / Differential Thermal Analyzer (DTA)

-

X-ray Diffractometer (XRD)

-

-

Procedure:

-

Decomposition: Place the dried In(OH)₃ powder in a crucible and heat it in a furnace in an air atmosphere. A typical calcination temperature is 400-600°C for 2 hours to ensure complete conversion to In₂O₃.[1]

-

TGA/DTA Analysis:

-

Place a small amount of the In(OH)₃ sample (typically 5-10 mg) into the TGA crucible.

-

Heat the sample from ambient temperature to around 700°C in a controlled atmosphere (e.g., static air or nitrogen flow). A typical heating rate is 10°C/min.[8]

-

Record the mass loss (TGA curve) and the temperature difference (DTA curve) as a function of temperature.

-

-

Structural Analysis (XRD):

-

Obtain XRD patterns for both the initial In(OH)₃ precursor and the final In₂O₃ product.

-

Use a diffractometer with Cu Kα radiation (λ = 1.54178 Å) to scan the samples over a 2θ range (e.g., 20° to 80°).[1]

-

Confirm the phase structure by comparing the obtained patterns with standard JCPDS data for cubic In(OH)₃ and cubic (bixbyite) In₂O₃.

-

-

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from the literature regarding the thermal decomposition of In(OH)₃.

Table 1: Thermal Analysis Data for In(OH)₃ Decomposition

| Parameter | Reported Value | Conditions / Remarks | Source(s) |

| Decomposition Temperature | 219°C | Transition from In(OH)₃ to In₂O₃ | [3] |

| Endothermic Peak | ~240°C | Corresponds to dehydroxylation | [2][4] |

| Decomposition Range | 230 - 250°C | Main weight loss region | [2] |

| Onset Temperature | ~200°C | Slow decomposition begins | [4][5] |

Table 2: Weight Loss Data from Thermogravimetric Analysis (TGA)

| Parameter | Reported Value | Remarks | Source(s) |

| Theoretical Weight Loss | 16.28% | Based on 2In(OH)₃ → In₂O₃ + 3H₂O | [3] |

| Experimental Weight Loss | 15.76% | In good agreement with theory | [3] |

| Experimental Weight Loss | 18% | [2] | |

| Experimental Weight Loss | 19.62% | Higher value attributed to adsorbed water molecules | [4] |

Table 3: Kinetic Parameters for the Decomposition Reaction

| Kinetic Stage | Parameter | Value | Source(s) |

| Surface Nucleation | Apparent Activation Energy (Ea) | 257 kJ/mol | [4][5] |

| Interface Advancement | Apparent Activation Energy (Ea) | 140 kJ/mol | [4][5] |

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the key processes.

Caption: Experimental workflow for In₂O₃ synthesis.

Caption: Thermal decomposition pathways of In(OH)₃.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [논문]Thermal Decomposition of Indium(III) Hydroxide Prepared by the Microwave‐Assisted Hydrothermal Method [scienceon.kisti.re.kr]

- 7. Indium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Indium Hydroxide in Acidic and Alkaline Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of indium (III) hydroxide (B78521) (In(OH)₃) in both acidic and alkaline environments. Understanding the solubility characteristics of this amphoteric compound is crucial for various applications, including materials science, semiconductor manufacturing, and pharmaceutical development.

Executive Summary

Indium (III) hydroxide is a white, solid inorganic compound that is practically insoluble in water but exhibits amphoteric behavior, meaning it dissolves in both acidic and alkaline solutions.[1][2] Its solubility is significantly higher in acidic conditions compared to alkaline conditions.[1][2][3] In acidic solutions, it forms the indium(III) ion (In³⁺), while in strongly alkaline solutions, it dissolves to form the tetrahydroxoindate(III) complex ion ([In(OH)₄]⁻).[1][3] The solubility product constant (Ksp) for In(OH)₃ is a key parameter in understanding its dissolution behavior.

Quantitative Solubility Data

The solubility of indium hydroxide is highly dependent on the pH of the solution. The following table summarizes the key quantitative data available.

| Parameter | Value | Conditions | Reference |

| Solubility Product (Ksp) | pKsp: 33.2 | 25 °C | [4] |

| Solubility in Water | Insoluble | Standard conditions | [1][5][6] |

| Solubility in Concentrated NaOH | Does not exceed 2 x 10⁻³ mol/L | Concentrated NaOH solutions | [7] |

Solubility in Acidic Solutions

This compound readily dissolves in mineral acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃), through a neutralization reaction.[6][8][9] The hydroxide ions (OH⁻) from In(OH)₃ react with the hydrogen ions (H⁺) from the acid to form water, leading to the dissolution of the solid and the formation of the soluble indium(III) salt.

The general reaction is as follows:

In(OH)₃(s) + 3H⁺(aq) → In³⁺(aq) + 3H₂O(l)

Experimental Protocol for Determining Solubility in Acidic Solution

This protocol outlines a general procedure for determining the solubility of this compound in an acidic solution at a specific pH.

Materials and Equipment:

-

Indium (III) hydroxide powder

-

Standardized mineral acid (e.g., 0.1 M HCl)

-

Deionized water

-

pH meter

-

Constant temperature water bath or shaker

-

Syringe filters (0.22 µm pore size)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Acidic Solutions: Prepare a series of acidic solutions with desired pH values by diluting the standardized mineral acid with deionized water.

-

Equilibration: Add an excess amount of this compound powder to each acidic solution in a sealed container. This ensures that a saturated solution is formed.

-

Place the containers in a constant temperature water bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the solid to settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a known volume of the corresponding acidic solution.

-

Determine the concentration of indium in the diluted solution using ICP-OES or AAS.

-

Calculation: Calculate the molar solubility of this compound at that specific pH from the measured indium concentration and the dilution factor.

Solubility in Alkaline Solutions

This compound is less soluble in alkaline solutions compared to acidic solutions.[1][2][3] However, it does dissolve in strong alkalis, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), by forming a soluble hydroxo complex.[1][3] The most probable species formed in a strong alkali solution is the tetrahydroxoindate(III) ion, [In(OH)₄]⁻.[1][3]

The reaction for the dissolution in a strong base is:

In(OH)₃(s) + OH⁻(aq) ⇌ [In(OH)₄]⁻(aq)

Experimental Protocol for Determining Solubility in Alkaline Solution

A similar experimental setup to the acidic solubility determination can be used, with the substitution of a standardized base for the acid.

Materials and Equipment:

-

Indium (III) hydroxide powder

-

Standardized strong base (e.g., 1 M NaOH)

-

Deionized water

-

pH meter

-

Constant temperature water bath or shaker

-

Syringe filters (0.22 µm pore size)

-

ICP-OES or AAS

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Alkaline Solutions: Prepare a series of alkaline solutions with desired pH values by diluting the standardized strong base with deionized water.

-

Equilibration: Add an excess amount of this compound powder to each alkaline solution in a sealed container.

-

Agitate the containers at a constant temperature until equilibrium is reached.

-

Sample Collection and Filtration: Collect and filter the supernatant as described in the acidic solubility protocol.

-

Dilution and Analysis: Dilute the filtered solution with the corresponding alkaline solution.

-

Analyze the indium concentration using ICP-OES or AAS.

-

Calculation: Determine the molar solubility of this compound at that specific pH.

Visualization of Dissolution Pathways

The following diagrams illustrate the dissolution of this compound in acidic and alkaline environments and a general experimental workflow for solubility determination.

Caption: Dissolution pathways of In(OH)₃ in acidic and alkaline solutions.

Caption: General experimental workflow for solubility determination.

References

- 1. Indium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. indiumhydroxide.com [indiumhydroxide.com]

- 3. indiumhydroxide.com [indiumhydroxide.com]

- 4. This compound CAS#: 20661-21-6 [m.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 20661-21-6 [chemicalbook.com]

- 7. INVESTIGATIONS OF this compound PROPERTIES AND SEPARATION OF INDIUM FROM ZINC (Journal Article) | OSTI.GOV [osti.gov]

- 8. indium.com [indium.com]

- 9. Buy this compound - In(OH)3 | Indium [buy.solder.com]

Surface Chemistry and Hydroxyl Groups of Indium Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indium hydroxide (B78521) [In(OH)₃] is a versatile inorganic compound that serves as a critical precursor for the synthesis of indium(III) oxide (In₂O₃), a key material in transparent conductive films for optoelectronics.[1][2][3][4][5][6] Beyond its role in electronics, the surface chemistry of indium hydroxide, particularly the nature and reactivity of its surface hydroxyl groups, is of growing interest in catalysis, sensing, and biomedical applications.[5][6][7][8][9] This technical guide provides a comprehensive overview of the surface chemistry of this compound, with a focus on its hydroxyl groups, for researchers, scientists, and drug development professionals.

Synthesis of this compound Nanostructures

The properties and surface chemistry of this compound are highly dependent on its morphology and crystal structure. Various synthesis methods have been developed to control the size and shape of In(OH)₃ nanostructures, including precipitation, sol-gel, and hydrothermal/solvothermal techniques.[10][11][12][13]

A general workflow for the synthesis and subsequent conversion of this compound to indium oxide nanoparticles is depicted below.

Caption: General workflow for the synthesis of In(OH)₃ and its conversion to In₂O₃.

Precipitation Method

A common and scalable method for synthesizing this compound is through the neutralization of an indium salt solution.[2][3]

Experimental Protocol: Precipitation of this compound

-

Precursor Solution: Prepare a solution of an indium salt, such as indium nitrate (B79036) (In(NO₃)₃) or indium chloride (InCl₃), in deionized water.

-

Neutralization: While stirring vigorously, slowly add a precipitating agent like ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH) to the indium salt solution until the desired pH is reached.[11]

-

Aging: The resulting white precipitate is aged in the mother liquor, sometimes with heating, to promote crystallization and growth of the In(OH)₃ particles.[2][3]

-

Washing and Drying: The precipitate is then collected by centrifugation or filtration, washed repeatedly with deionized water to remove any remaining ions, and dried at a low temperature (e.g., 60-80 °C).

Hydrothermal/Solvothermal Method

Hydrothermal and solvothermal methods involve carrying out the synthesis in a sealed vessel (autoclave) at elevated temperatures and pressures. These methods allow for excellent control over the crystallinity and morphology of the resulting nanoparticles.[10][11]

Experimental Protocol: Hydrothermal Synthesis of this compound Nanocubes [10]

-

Precursor Solution: Dissolve an indium salt (e.g., indium acetate) and a base (e.g., sodium hydroxide) in a solvent such as water, ethanol, or a mixture of the two.

-

Autoclave Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave and heat it to a specific temperature (e.g., 160 °C) for a set duration (e.g., 24-48 hours).

-

Product Recovery: After cooling the autoclave to room temperature, the resulting In(OH)₃ nanocubes are collected by filtration, washed, and dried.

Surface Hydroxyl Groups: The Key to Reactivity

The surface of this compound is terminated by hydroxyl (-OH) groups, which are formed by the coordination of water molecules to the surface indium atoms. These hydroxyl groups are crucial in determining the surface properties and reactivity of the material. Indium(III) hydroxide is an amphoteric compound, though it is considered to be a predominantly basic hydroxide with lower solubility in alkaline solutions compared to acidic solutions.[1][2]

Characterization of Surface Hydroxyl Groups

Several analytical techniques are employed to characterize the surface hydroxyl groups on this compound.

2.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the vibrational modes of surface hydroxyl groups. The O-H stretching and In-O-H bending vibrations give rise to characteristic absorption bands in the IR spectrum.

Experimental Protocol: Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

-

Sample Preparation: Mix a small amount of the finely ground this compound powder with a larger amount of an IR-transparent matrix, such as potassium bromide (KBr).

-

Analysis: Place the sample mixture in a DRIFTS cell. The cell allows for in-situ experiments where the sample can be heated and exposed to different gas atmospheres.

-

Data Acquisition: Collect the IR spectrum. The background spectrum of the pure KBr is typically subtracted from the sample spectrum to isolate the absorption bands of the analyte.

2.1.2. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the material. The O 1s spectrum can be deconvoluted to distinguish between oxygen in the In-O-In lattice, surface hydroxyl groups (In-OH), and adsorbed water molecules.

Experimental Protocol: XPS Analysis of this compound

-

Sample Preparation: Mount the this compound powder onto a sample holder using double-sided carbon tape or by pressing it into an indium foil.

-

Analysis: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Acquisition: Irradiate the sample with monochromatic X-rays (e.g., Al Kα). The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

-

Data Analysis: The binding energies of the core-level electrons are determined and used to identify the elements and their chemical states. The O 1s peak is of particular interest for studying hydroxyl groups.

2.1.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to quantify the amount of adsorbed water and to study the thermal decomposition of In(OH)₃ to In₂O₃ through the loss of water.

Experimental Protocol: TGA of this compound

-

Sample Preparation: Place a known mass of the this compound powder into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Analysis: Place the crucible in the TGA furnace.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature. The decomposition of In(OH)₃ to In₂O₃ is typically observed as a significant weight loss step.

Quantitative Surface Properties of this compound

The quantitative understanding of surface properties is essential for predicting and controlling the behavior of this compound in various applications.

| Property | Value | Material | Method | Reference(s) |

| Surface Hydroxyl Density | 3.4 x 10¹⁴ groups/cm² | In₂O₃(111) single crystal | STM, XPS, DFT | [14][15] |

| Isoelectric Point (IEP) | 8.7 | In₂O₃ nanoparticles | Zeta Potential Measurement | [7] |

| Density | 4.45 g/cm³ | In(OH)₃ | Not specified | [16] |

| Melting Point | 150 °C (decomposes) | In(OH)₃ | Not specified | [16] |

Note: Data for In(OH)₃ is limited; some values for In₂O₃ are provided for reference.

Reactivity of Surface Hydroxyl Groups

The surface hydroxyl groups of this compound are the primary sites for a variety of chemical reactions, including acid-base reactions, surface functionalization, and catalysis.

Thermal Decomposition

This compound decomposes upon heating to form indium oxide and water. This is a crucial step in the synthesis of In₂O₃ nanoparticles.[2] The process can be visualized as a multi-step dehydration and rearrangement of the crystal structure.

Caption: Thermal decomposition pathway of this compound to indium oxide.

Surface Functionalization

The surface hydroxyl groups of this compound can be functionalized with various organic molecules to tailor its surface properties for specific applications. Silanization is a common method for modifying oxide surfaces.[17][18][19][20]

Experimental Protocol: Surface Functionalization with Organosilanes [17][18]

-

Surface Activation: Clean the this compound surface to ensure a high density of surface hydroxyl groups. This can be done by washing with appropriate solvents.

-

Silanization: Immerse the activated this compound in a solution of the desired organosilane (e.g., (3-aminopropyl)triethoxysilane, APTES) in an anhydrous solvent like toluene. The reaction is typically carried out at room temperature or with gentle heating.

-

Washing and Curing: After the reaction, the functionalized material is washed to remove any unreacted silane (B1218182) and then cured at an elevated temperature to promote the formation of a stable siloxane network on the surface.

The general mechanism for silane functionalization involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with the surface hydroxyl groups of the this compound.

Caption: Simplified mechanism of surface functionalization with an organosilane.

Applications in Drug Development and Biomedical Fields

The unique surface properties of this compound and its derivatives make them promising candidates for various biomedical applications.

Drug Delivery

Nanoparticles with hydroxylated surfaces, like those of this compound, can be functionalized with targeting ligands and loaded with therapeutic agents.[21][22] The mechanism of drug loading can involve physical adsorption, electrostatic interactions, or covalent conjugation to the surface hydroxyl groups.[23][24][25] While specific studies on this compound for drug delivery are emerging, the principles established for other metal oxide nanoparticles are applicable. The amphoteric nature of the surface allows for pH-responsive drug release, as the surface charge changes with the pH of the surrounding environment.

Biosensors

Indium oxide, derived from this compound, is widely used in the fabrication of biosensors due to its excellent electrical and optical properties.[7][9][26][27][28] The surface of these sensors is often functionalized to immobilize biorecognition elements like enzymes or antibodies. The surface hydroxyl groups play a critical role in the initial functionalization steps, providing anchor points for the attachment of these biomolecules.

Biocompatibility

The biocompatibility of indium-containing materials is an important consideration for their use in drug development and medical devices. While some studies have investigated the cytotoxicity of indium-containing particles, surface modification can be employed to enhance their biocompatibility.[8][29] Functionalization with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can reduce non-specific protein adsorption and improve in-vivo circulation times.

Conclusion

The surface chemistry of this compound is dominated by the presence and reactivity of its surface hydroxyl groups. These groups are central to the material's properties and its performance in a wide range of applications, from electronics to biomedicine. A thorough understanding and control of the surface hydroxyl chemistry are essential for the rational design of this compound-based materials with tailored functionalities for advanced applications in research, science, and drug development. Further research into the precise quantification of surface properties of various this compound nanostructures and their interactions with biological systems will undoubtedly open up new and exciting opportunities in these fields.

References

- 1. indiumhydroxide.com [indiumhydroxide.com]

- 2. Indium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 3. This compound | 20661-21-6 [chemicalbook.com]

- 4. indium.com [indium.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. A Conductometric Indium Oxide Semiconducting Nanoparticle Enzymatic Biosensor Array [mdpi.com]

- 8. Indium TIn Oxide in Biomedical Applications [sputtering-targets.net]

- 9. Indium Tin Oxide-Based Voltammetric Biosensor for the Detection of Antibodies Against the SARS-CoV-2 Virus Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. js.vnu.edu.vn [js.vnu.edu.vn]

- 13. researchgate.net [researchgate.net]

- 14. Resolving the Structure of a Well-Ordered Hydroxyl Overlayer on In2O3(111): Nanomanipulation and Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. azonano.com [azonano.com]

- 17. researchgate.net [researchgate.net]

- 18. Organosilane-functionalization of nanostructured indium tin oxide films - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 20. Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Layered double hydroxide nanoparticles in gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure.dongguk.edu [pure.dongguk.edu]

- 23. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 24. researchgate.net [researchgate.net]

- 25. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A conductometric indium oxide semiconducting nanoparticle enzymatic biosensor array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Highly scalable, uniform, and sensitive biosensors based on top-down indium oxide nanoribbons and electronic enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Macrophage solubilization and cytotoxicity of indium-containing particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Optical Properties of Indium Hydroxide Nanocrystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indium hydroxide (B78521) (In(OH)₃) nanocrystals are of significant interest, primarily as a precursor material for the synthesis of indium oxide (In₂O₃) quantum dots and other nanostructures, which exhibit valuable optical and electronic properties. While the direct synthesis and characterization of indium hydroxide quantum dots with distinct quantum confinement effects are not extensively documented in current literature, the synthesis of In(OH)₃ nanoparticles is a well-established field. This guide provides an in-depth overview of the common synthesis methodologies for this compound nanocrystals and the optical properties of the subsequent indium oxide nanostructures derived from them. The primary synthesis routes include hydrothermal, solvothermal, and sol-gel methods, which allow for the control of morphology and size of the resulting nanoparticles. The optical properties, particularly the photoluminescence, are predominantly observed and studied in the In₂O₃ nanoparticles obtained after calcination of the In(OH)₃ precursors.

Synthesis of this compound Nanocrystals

The synthesis of this compound nanocrystals typically involves the hydrolysis of an indium salt in a controlled environment. The choice of synthesis method and parameters can significantly influence the morphology and properties of the resulting nanostructures.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are widely employed methods for producing crystalline nanoparticles. These methods involve a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure.

Experimental Protocol: Hydrothermal/Solvothermal Synthesis of In(OH)₃

A typical procedure for the hydrothermal or solvothermal synthesis of this compound nanoparticles is as follows[1]:

-

Precursor Preparation: An indium salt, such as indium acetate (B1210297) (In(CH₃COO)₃) or indium nitrate (B79036) (In(NO₃)₃·4H₂O), and a base, like sodium hydroxide (NaOH) or urea, are dissolved in a solvent. The solvent can be water (hydrothermal) or an alcohol like ethanol (B145695) (solvothermal), or a mixture of both[1][2].

-

Autoclave Reaction: The precursor solution is transferred to a Teflon-lined stainless steel autoclave.

-

Heating: The autoclave is sealed and heated to a specific temperature, typically ranging from 150°C to 200°C, for a duration of several hours (e.g., 3 to 48 hours)[1][2].

-

Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

Purification: The resulting product is collected by centrifugation, washed multiple times with a solvent like ethanol to remove any unreacted precursors and byproducts, and then dried in an oven at a low temperature (e.g., 60°C)[2].

The morphology of the resulting In(OH)₃ can be controlled by adjusting parameters such as the solvent composition and the presence of surfactants[3][4]. For instance, nanocubes of In(OH)₃ have been successfully synthesized via a hydrothermal process[5].

Sol-Gel Synthesis

The sol-gel method is another common technique for synthesizing nanoparticles. It involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a "gel" (a solid-like network).

Experimental Protocol: Sol-Gel Synthesis of In(OH)₃

A general protocol for the sol-gel synthesis of this compound is as follows[1]:

-

Sol Formation: An indium precursor, such as indium acetate, is dissolved in a solvent like ethanol or water. A base, such as NaOH or ammonia (B1221849) (NH₃), is then added to initiate the hydrolysis and condensation reactions, leading to the formation of a sol.

-

Stabilizer Addition: A stabilizing agent, such as polyvinyl alcohol (PVA), polyvinylpyrrolidone (B124986) (PVP), or polydimethylsiloxane (B3030410) (PDMS), can be added to the solution to control the particle size and prevent agglomeration[1].

-

Gelation: The sol is then allowed to age, leading to the formation of a gel.

-

Drying: The gel is dried to remove the solvent, resulting in a solid product of In(OH)₃.

Conversion to Indium Oxide and Optical Properties

To obtain photoluminescent indium oxide nanoparticles, the synthesized this compound is typically subjected to a calcination (heat treatment) process. This process dehydrates the In(OH)₃ to form In₂O₃.

Calcination Protocol

The In(OH)₃ nanopowders are placed in a furnace and heated in air at temperatures ranging from 300°C to 500°C for a few hours[1][2]. This thermal decomposition results in the formation of crystalline In₂O₃ nanoparticles while often retaining the morphology of the In(OH)₃ precursor[2].

The optical properties of the resulting In₂O₃ nanoparticles are of significant interest. The photoluminescence (PL) of In₂O₃ is often attributed to oxygen vacancies and other defect states within the crystal lattice[2].

The room temperature PL spectra of In₂O₃ nanoparticles typically show emission peaks in the visible range. For example, In₂O₃ nanoparticles synthesized via a solvothermal route have exhibited PL peaks centered at approximately 465 nm (blue), 560 nm, and 611 nm (orange) when excited at 243 nm[2]. In contrast, In₂O₃ nanobelts derived from a hydrothermal synthesis of In(OH)₃ showed a primary emission peak at around 458 nm (blue)[2]. This difference in PL spectra highlights the influence of the synthesis route on the defect states and, consequently, the optical properties of the final In₂O₃ nanostructures[2].

Data Presentation

The following tables summarize the key synthesis parameters and resulting optical properties for this compound and the derived indium oxide nanoparticles as reported in the literature.

Table 1: Synthesis Parameters for this compound Nanocrystals

| Synthesis Method | Indium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Stabilizer | Resulting Morphology | Reference |

| Solvothermal | Indium Acetate | NaOH | EtOH/H₂O | 150 | 24-48 | - | Nanoparticles | [1] |

| Hydrothermal | In(NO₃)₃·4H₂O | Sodium Oleate | H₂O/Ethanol | 200 | 3 | - | Nanobelts | [2] |

| Sol-Gel | Indium Acetate | NaOH/NH₃ | EtOH/H₂O | Room Temp. | - | PVA, PVP, PDMS | Nanoparticles | [1] |

| Hydrothermal | InCl₃ | Urea | H₂O | - | - | - | Nanorice, Microflowers | [3] |

| Hydrothermal | - | - | - | 160 | - | - | Nanocubes | [5] |

Table 2: Optical Properties of In₂O₃ Nanoparticles Derived from In(OH)₃

| Precursor Synthesis Method | Calcination Temp. (°C) | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Morphology | Reference |

| Solvothermal | - | 243 | 465, 560, 611 | Nanoparticles | [2] |

| Hydrothermal | 300 | 243 | 458 | Nanobelts | [2] |

Visualizations

The following diagrams illustrate the general workflows for the synthesis of this compound and its conversion to indium oxide.

Caption: Workflow for Hydrothermal/Solvothermal Synthesis of In(OH)₃ Nanoparticles.

Caption: Workflow for Sol-Gel Synthesis of In(OH)₃ and its Calcination to In₂O₃.

Conclusion

The synthesis of this compound nanoparticles is a versatile and controllable process, with hydrothermal, solvothermal, and sol-gel methods being the most prominent. While In(OH)₃ serves as a crucial intermediate, the desirable optical properties, such as photoluminescence, are primarily realized in the indium oxide nanostructures obtained after a subsequent calcination step. The emission characteristics of these In₂O₃ nanoparticles are highly dependent on the initial synthesis conditions of the In(OH)₃ precursor, which influence the formation of emissive defect states. Further research is needed to explore the direct synthesis and quantum confinement effects in this compound quantum dots to fully elucidate their potential as standalone optical materials.

References

A Comprehensive Technical Guide to the Phase Transformation of Indium Hydroxide (In(OH)₃) to Indium Oxyhydroxide (InOOH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase transformation of cubic indium hydroxide (B78521) (In(OH)₃) to orthorhombic indium oxyhydroxide (InOOH). This transformation is a critical step in the synthesis of various indium-based functional materials. Understanding and controlling this process is paramount for tailoring the properties of the final products for a range of applications, including in the pharmaceutical and electronics industries. This document details the structural properties of both phases, outlines experimental protocols for inducing the transformation, and presents key quantitative data for researchers.

Structural Characteristics of In(OH)₃ and InOOH

The phase transformation from In(OH)₃ to InOOH involves a significant change in the crystal structure, driven by a dehydration process. In(OH)₃ possesses a cubic crystal structure, while InOOH adopts an orthorhombic, distorted rutile-type structure.[1][2]

Table 1: Crystallographic Data for Cubic Indium Hydroxide (In(OH)₃)

| Parameter | Value | Reference |

| Crystal System | Cubic | [3] |

| Space Group | Im-3 (No. 204) or Pn3m (No. 224) | [3] |

| Lattice Constant (a) | 7.97 Å - 7.979 Å | [3][4] |

| JCPDS Card No. | 85-1338 or 16-0161 | [3][5] |

Table 2: Crystallographic Data for Orthorhombic Indium Oxyhydroxide (InOOH)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁nm or Pnnm (No. 58) | [2] |

| Lattice Parameters | a = 5.26 Å, b = 4.56 Å, c = 3.27 Å | [2] |

Mechanisms and Conditions of Phase Transformation

The transformation of In(OH)₃ to InOOH is fundamentally a dehydration reaction, which can be initiated through thermal decomposition or under hydrothermal/solvothermal conditions.

Thermal Decomposition: Heating In(OH)₃ leads to the loss of water molecules, resulting in the formation of InOOH and subsequently indium oxide (In₂O₃) at higher temperatures. The transition to InOOH is an endothermic process.[6] The precise temperature for this transformation can vary depending on factors such as particle size and heating rate.[7]

Hydrothermal/Solvothermal Transformation: In a closed system under elevated temperature and pressure, an aqueous or solvent-based environment facilitates the conversion of In(OH)₃ to InOOH. This method allows for better control over the crystallinity and morphology of the resulting InOOH.[8] A key condition for this transformation is reaching a temperature range of 250-400°C at a pressure of 10 MPa.[1] Density Functional Theory (DFT) calculations have suggested that for smaller crystallites, InOOH is energetically more favorable than In(OH)₃, indicating a size-dependent phase stability that can be influenced by the synthesis conditions.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and transformation of these materials. Below are representative experimental protocols derived from the literature.

Synthesis of In(OH)₃ Nanoparticles (Precursor)

A common method for synthesizing the In(OH)₃ precursor is through precipitation.

Protocol: Co-Precipitation Method [3]

-

Prepare an aqueous solution of an indium salt, such as indium nitrate (B79036) (In(NO₃)₃) or indium chloride (InCl₃).

-

Separately, prepare a basic solution, for example, sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH).

-

Slowly add the basic solution to the indium salt solution under constant stirring to induce the precipitation of a white solid, which is this compound.

-

The pH of the final solution should be carefully controlled, typically in the range of 8-11.

-

Age the precipitate in the mother liquor for a specified time (e.g., 24 hours) to improve crystallinity.

-

Filter the precipitate and wash it thoroughly with deionized water to remove any remaining ions.

-

Dry the resulting In(OH)₃ powder in an oven at a low temperature (e.g., 60-80°C).

Phase Transformation to InOOH

Protocol 1: Thermal Decomposition

-

Place a known amount of the synthesized In(OH)₃ powder in a crucible.

-

Heat the crucible in a furnace or a thermogravimetric analysis (TGA) instrument.

-

The heating rate can be controlled, for example, at 5-10°C/min.

-

The transformation to InOOH typically occurs in the temperature range of 200-300°C.[6] This is observed as an endothermic peak in a Differential Thermal Analysis (DTA) curve and a corresponding weight loss in the TGA curve.[6]

Protocol 2: Hydrothermal Synthesis of InOOH from Amorphous this compound [2]

-

Place amorphous this compound into a Teflon-lined stainless-steel autoclave.

-

Add deionized water or a dilute NaOH solution (0.1 to 0.3 M) to the autoclave.

-

Seal the autoclave and heat it to a temperature in the range of 330-415°C.

-

Maintain the pressure between 120 atm and 800 atm.

-

Hold the temperature and pressure for a sufficient duration to ensure complete transformation.

-

After the reaction, cool the autoclave to room temperature.

-

Collect the solid product, wash it with deionized water, and dry it.

Quantitative Data and Characterization

The phase transformation can be monitored and quantified using various analytical techniques.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA): TGA/DTA is a powerful tool to study the thermal decomposition of In(OH)₃. The TGA curve shows the mass loss as a function of temperature, while the DTA curve reveals the thermal events (endothermic or exothermic). The theoretical weight loss for the complete conversion of In(OH)₃ to In₂O₃ is approximately 16.28%.[6] The transformation to InOOH represents the first major weight loss step after the initial loss of adsorbed water.

Table 3: Thermal Analysis Data for In(OH)₃ Decomposition

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration of adsorbed water | < 200 | Variable | Removal of physically adsorbed water. |

| In(OH)₃ → InOOH + H₂O | ~200 - 300 | ~10.86 (theoretical) | Endothermic phase transformation. [6] |